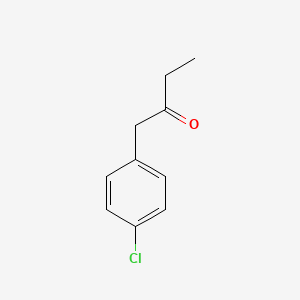

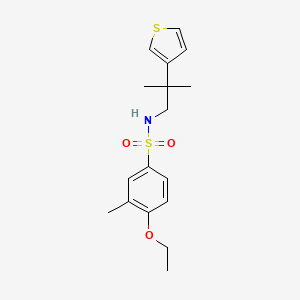

![molecular formula C23H24ClN3OS3 B2483555 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride CAS No. 1330016-73-3](/img/structure/B2483555.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride" often involve complex structures with potential biological activities. These molecules can be synthesized through multi-step chemical reactions, aiming to explore their pharmacological potential or to study their chemical and physical properties.

Synthesis Analysis

The synthesis of complex molecules typically involves strategic planning to assemble the molecule efficiently. For example, Janardhan et al. (2014) discussed the synthesis of thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides served as key intermediates for the formation of ring-annulated products, highlighting the importance of electrophilic building blocks in constructing heterocyclic compounds (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their reactivity and potential biological activities. Single crystal X-ray diffraction is often used to confirm the structure of such molecules, providing insights into their stereochemistry and conformation.

Chemical Reactions and Properties

The reactivity of compounds containing multiple functional groups, such as thiazole, pyridine, and acetamide, can vary widely. These compounds can undergo various chemical reactions, including cyclization, substitution, and condensation, to form new heterocyclic compounds with potential biological activities. For instance, Raslan et al. (2016) explored reactions involving N-(5-acetyl-4-methylthiazol-2-yl)-2-cyanoacetamide to yield pyrazole, thiazole, and thiadiazole derivatives, demonstrating the versatility of thiazolyl compounds in synthetic chemistry (Raslan et al., 2016).

Aplicaciones Científicas De Investigación

1. Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibition

A derivative, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has been identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. This compound's structure-activity relationships were studied, leading to the discovery of more stable analogs resistant to metabolic deacetylation (Stec et al., 2011).

2. Antimicrobial Activity

Research on derivatives of this compound has shown significant antimicrobial properties. One study synthesized various derivatives and evaluated their antimicrobial activity, with some compounds displaying high activity against strains like Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

3. Insecticidal Properties

Derivatives of this compound were also tested for insecticidal properties. One study used N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide derivatives to assess their insecticidal efficacy against Spodoptera littoralis, a common pest in cotton cultivation (Fadda et al., 2017).

4. Anticancer Effects

The PI3K and mTOR dual inhibitor properties of related compounds have led to investigations into their potential as anticancer agents. Some derivatives have shown promising antiproliferative activities against various cancer cell lines, suggesting a potential role in cancer treatment (Xie et al., 2015).

5. Optoelectronic Properties

Compounds containing thiazole-based structures, similar to the one , have been synthesized and investigated for their optoelectronic properties. These studies aim to explore their potential applications in materials science, particularly in the field of conducting polymers (Camurlu & Guven, 2015).

6. Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, related to the compound , have been synthesized and evaluated for Src kinase inhibitory activities. They have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines (Fallah-Tafti et al., 2011).

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-thiophen-2-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS3.ClH/c1-14(2)26-10-9-16-19(13-26)30-23(25-20(27)12-15-6-5-11-28-15)21(16)22-24-17-7-3-4-8-18(17)29-22;/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOVOELDAZBZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CS5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

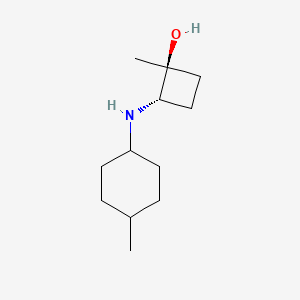

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)

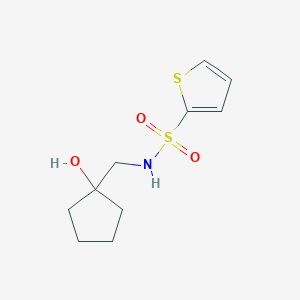

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2483474.png)

![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483480.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)